1,3-Dioxolane-2-methanol, 2,4-dimethyl-

Catalog No.
S1967755
CAS No.
53951-43-2
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxolane-2-methanol, 2,4-dimethyl-

Avoid isomeric misidentification with solketal. This C2-hydroxymethyl isomer is the exact analytical standard for quantifying propylene glycol degradation pathways in e-cigarette aerosols and polyurethane foam smoke. • Delivers definitive GC-MS retention time and mass fragmentation for regulatory toxicology compliance. • Enables ISO 5660-1 calibration of static smoke chambers for halogen-free flame retardant evaluation. • Eliminates false negatives in complex flavoring, oxygenated fuel additive, and humectant QC. Supplied with verified spectral data to ensure precise chromatographic resolution.

CAS Number

53951-43-2

Product Name

1,3-Dioxolane-2-methanol, 2,4-dimethyl-

IUPAC Name

(2,4-dimethyl-1,3-dioxolan-2-yl)methanol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5-3-8-6(2,4-7)9-5/h5,7H,3-4H2,1-2H3

InChI Key

YYMZBDSPZJJXJM-UHFFFAOYSA-N

SMILES

CC1COC(O1)(C)CO

Canonical SMILES

CC1COC(O1)(C)CO

Synonyms

2,4-Dimethyl-1,3-dioxolane-2-methanol, 1,3-Dioxolane-2-methanol, 2,4-dimethyl-, 2-(Hydroxymethyl)-2,4-dimethyl-1,3-dioxolane

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2) is a specialized cyclic ketal characterized by a highly substituted 1,3-dioxolane ring featuring a hydroxymethyl group at the C2 position. Formed primarily via the condensation of propylene glycol and hydroxyacetone, this compound serves as a critical analytical standard and chemical intermediate. Unlike more common glycerol-derived acetals, its unique steric environment and thermal formation profile make it an indispensable marker for quantifying thermal degradation in humectant mixtures, characterizing smoke emissions in polyurethane foams, and acting as a structurally distinct building block in advanced organic synthesis. Procurement of this exact isomer is driven by the need for high-fidelity chromatographic resolution and precise toxicological modeling in regulated industries [1].

Research Fit

1,3-Dioxolane heterocycle with 2,4-dimethyl substitution pattern
Synthetic building block for organic synthesis and research reagent use
Solvent-dependent selectivity documented for oxidation workflows

Attempting to substitute 1,3-dioxolane-2-methanol, 2,4-dimethyl- with its widely available structural isomer, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), introduces severe analytical and synthetic errors. While both compounds share the C6H12O3 formula, solketal features a C4-hydroxymethyl group derived from glycerol, whereas the target compound possesses a C2-hydroxymethyl group derived from hydroxyacetone. This structural divergence drastically alters their gas chromatography retention times, mass spectrometry fragmentation patterns, and NMR chemical shifts [1]. In analytical workflows, substituting solketal fails to quantify the specific propylene glycol degradation pathways in aerosols or polyurethane emissions, leading to false-negative toxicological assessments [2]. In synthesis, the differing steric hindrance at the primary hydroxyl site renders the two isomers non-interchangeable for stereoselective derivatization.

Substitution Risk

1 Methyl substitution at 2,4-positions alters steric and electronic environment, shifting reactivity profiles compared to unsubstituted or differently substituted analogs.
2 Solvent-dependent selectivity in aerobic oxidation (major product switch) may not be observed with simpler dioxolane alcohols.
3 Predicted boiling point, density, and LogP differ substantially; these shifts affect purification, handling, and partitioning behavior.

Propylene Glycol Thermal Degradation Quantification

In the profiling of humectant aerosols, 1,3-dioxolane-2-methanol, 2,4-dimethyl- serves as a critical marker for the thermal condensation of propylene glycol and hydroxyacetone. Quantitative GC-MS analysis demonstrates that this specific isomer reaches concentrations of 44.8 µg/g in high-voltage (5 V) aerosols, whereas baseline refill fluids show undetectable levels. Utilizing the exact CAS 53951-43-2 standard is mandatory for accurate toxicological modeling, as generic acetal standards like solketal (CAS 100-79-8) fail to match the specific retention time and mass fragmentation pattern of this high-yield degradation product [1].

Evidence DimensionAerosol concentration of thermal degradation product
Target Compound Data44.8 µg/g (at 5 V vaporization)
Comparator Or BaselineUndetectable (in baseline refill fluid at 3 V or unheated)
Quantified Difference>44.8 µg/g increase specific to high-voltage thermal degradation
ConditionsGC-MS profiling of tank-style e-cigarette aerosols (5 V vs 3 V)

Procurement of the exact isomer is essential for analytical laboratories mapping voltage-dependent thermal degradation pathways in commercial humectant mixtures.

Synthesis Yield
Data to verify
~93%
Supports procurement cost-efficiency assessment
Reaction conditions not fully detailed; verify with supplier lot data

Halogen-Free Flame Retardant Degradation Products

During the thermal decomposition of rigid polyurethane foams (RPUF) modified with halogen-free flame retardants, 1,3-dioxolane-2-methanol, 2,4-dimethyl- is emitted as a primary volatile organic compound. Static smoke-generating chamber tests quantify its emission yield at 4.63 to 5.63 relative abundance units depending on the nanoparticle/flame retardant matrix. Differentiating this specific cyclic ketal from other degradation products requires the authentic 53951-43-2 standard, as structural analogs cannot calibrate the specific optical density and toxicity metrics required for ISO 5660-1 compliance testing [1].

Evidence DimensionRelative abundance in thermal degradation fumes
Target Compound Data4.63 - 5.63 relative abundance units
Comparator Or BaselineBaseline RPUF without specific humectant/polyol precursors
Quantified DifferenceDistinct quantifiable peak critical for emission profiling
ConditionsThermal degradation of RPUF in cumulative static smoke-generating chamber

Material testing facilities must procure this specific compound to accurately calibrate smoke toxicity and thermal breakdown models for next-generation polyurethane foams.

Solvent-Directed Selectivity
Class-level inference
Major product in n-hexane; acetic acid (>85%) in water
Informs solvent selection for targeted oxidation
Pd nanoparticle catalyst; product distribution solvent-dependent

Isomeric Resolution in Complex Matrices

In complex matrices such as commercial e-liquids and oxygenated fuel additives, 1,3-dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2) must be chromatographically resolved from its structural isomer, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol, CAS 100-79-8). While both share the C6H12O3 molecular formula, their distinct substitution patterns (C2-hydroxymethyl vs C4-hydroxymethyl) result in unique GC-MS retention times and NMR chemical shifts. Procurement of the pure 2,4-dimethyl isomer is required to establish accurate baseline resolution and prevent false-positive quantification of solketal in regulatory compliance screening [1].

Evidence DimensionChromatographic and spectral resolution
Target Compound DataUnique C2-hydroxymethyl substitution pattern (CAS 53951-43-2)
Comparator Or BaselineSolketal (C4-hydroxymethyl isomer, CAS 100-79-8)
Quantified DifferenceComplete baseline resolution in GC-MS and distinct 1H NMR proton signals (5.5–10.5 ppm region)
ConditionsMulti-spectroscopic (NMR, GC-MS) profiling of complex liquid matrices

Ensures analytical accuracy and regulatory compliance by preventing isomeric misidentification in quality control workflows.

Physicochemical Differentiation
Cross-study comparable
Bp +83.6 °C, density -0.13 g/cm³ vs. unsubstituted analog
Guides purification and formulation decisions
Predicted values; confirm experimentally for critical applications
Identity Confirmation
Supporting evidence
Multi-technique spectra (NMR, FTIR, MS) available
Supports unambiguous identity verification
SpectraBase and NIST reference datasets
Purity Specification
Supporting evidence
97%
Sets procurement quality benchmark
Supplier specification; verify with COA

E-Cigarette Aerosol Degradation Profiling

Directly downstream of its identification as a high-yield thermal degradation product, this compound is essential for analytical laboratories mapping the voltage-dependent breakdown of propylene glycol and hydroxyacetone. It provides the exact retention time and mass fragmentation required to calibrate GC-MS instruments for regulatory compliance and inhalation toxicology studies[1].

Polyurethane Foam Emission Testing

As a quantified volatile organic compound emitted during the thermal decomposition of rigid polyurethane foams, this standard is required for material science facilities conducting ISO 5660-1 smoke toxicity tests. It enables the precise calibration of static smoke-generating chambers to evaluate the efficacy of halogen-free flame retardants[2].

Isomeric Resolution in Quality Control

In the quality control of complex liquid matrices, including oxygenated fuel additives and commercial flavorings, this compound serves as a critical reference standard to achieve baseline chromatographic resolution from solketal. Its procurement prevents isomeric misidentification, ensuring accurate product labeling and regulatory adherence [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oxidation catalysis research
Solvent-dependent product selectivity
Verify major product distribution in n-hexane system
Synthetic building block utilization
High reported synthesis yield
Confirm yield and purity for multi-step synthesis workflows
Analytical identity verification
Comprehensive reference spectral dataset
Cross-check with database spectra upon receipt
Procurement quality control
Defined purity specification (97%)
Validate lot-specific COA against minimum purity

XLogP3

-0.2

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